酪酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

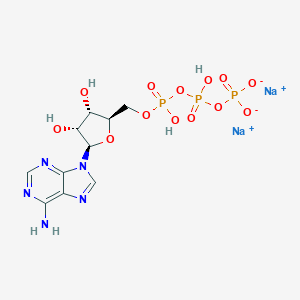

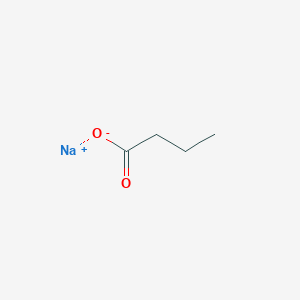

化学式はNa(C₃H₇COO)で、モル質量は110.088 g/molです . この化合物は、強い不快な臭いが特徴で、一般的に白色の結晶性固体として存在し、水に溶解します . 酪酸ナトリウムは、培養哺乳類細胞に様々な影響を与え、増殖の阻害、分化の誘導、遺伝子発現の調節などが挙げられます .

2. 製法

合成経路と反応条件: 酪酸ナトリウムは、酪酸と水酸化ナトリウム(NaOH)を水溶液中で反応させることで合成できます . 通常、酪酸をNaOH溶液に滴下し、その後水を蒸発させて乾燥させることで最終生成物を得ます . 反応条件は、滴下中に約50℃の温度を維持し、その後70℃で数時間インキュベートすることが含まれます .

工業生産方法: 工業的には、酪酸ナトリウムは同様の方法で大量生産されます。 このプロセスは、n-酪酸を水に溶解し、50℃に加熱し、炭酸ナトリウムまたは水酸化ナトリウムを加えることから始まります . 反応は80℃で1〜1.5時間維持され、その後、pHを安定化するために炭酸水素ナトリウムを加えます . 最終生成物は、減圧蒸留と乾燥によって得られます .

作用機序

科学的研究の応用

酪酸ナトリウムは、科学研究において幅広い用途があります。

生化学分析

Biochemical Properties

Sodium butyrate interacts with various enzymes and proteins. Specifically, it inhibits class I histone deacetylase (HDAC) activity, specifically HDAC1, HDAC2, HDAC3 . This interaction with HDACs leads to histone hyperacetylation, a key process in the regulation of gene expression .

Cellular Effects

Sodium butyrate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, inducing cell differentiation, and modulating gene expression . It also plays a role in histone acetylation, leading to alterations in several oncologic signaling pathways .

Molecular Mechanism

The molecular mechanism of sodium butyrate involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Sodium butyrate inhibits HDAC activity, which is estimated to affect the expression of only 2% of mammalian genes . This inhibition of HDAC activity results in histone hyperacetylation, a key process in the regulation of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium butyrate has been shown to have temporal effects on cellular function. For instance, it has been shown to reduce infarct volume and ameliorate sensory motor impairment in middle-aged female rats when measured at 2 and 5 days post middle cerebral artery occlusion (MCAo) .

Dosage Effects in Animal Models

The effects of sodium butyrate vary with different dosages in animal models. For instance, in a study on the effects of sodium butyrate in animal models of mania and depression, sodium butyrate reversed the depressive-like and manic-like behaviors evaluated in the animal models .

Metabolic Pathways

Sodium butyrate is involved in several metabolic pathways. It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . It also plays a role in the regulation of glucose homeostasis and lipid metabolism .

Transport and Distribution

Sodium butyrate is transported and distributed within cells and tissues. A study has shown that oral intake of butyrate modulates the expression of genes encoding short-chain fatty acid (SCFA) transporters .

Subcellular Localization

It is known that sodium butyrate can influence the activity of enzymes and proteins within the cell, such as HDACs .

準備方法

Synthetic Routes and Reaction Conditions: Sodium butyrate can be synthesized by reacting butyric acid with sodium hydroxide (NaOH) in an aqueous solution . The reaction is typically carried out by dropwise addition of butyric acid to the NaOH solution, followed by evaporation of water and drying to obtain the final product . The reaction conditions involve maintaining the temperature around 50°C during the addition and then incubating at 70°C for a couple of hours .

Industrial Production Methods: In industrial settings, sodium butyrate is produced using similar methods but on a larger scale. The process involves dissolving n-butyric acid in water, heating to 50°C, and adding sodium carbonate or sodium hydroxide . The reaction is maintained at 80°C for 1-1.5 hours, followed by the addition of sodium bicarbonate to stabilize the pH . The final product is obtained by distillation under reduced pressure and drying .

化学反応の分析

反応の種類: 酪酸ナトリウムは、次のような様々な化学反応を起こします。

酸化: 酪酸ナトリウムは、酸化されてブタナールなどの関連化合物を生成することができます.

還元: テトラヒドロフラン(THF)中で9-ボラビシクロ[3.3.1]ノナン(9-BBN)を用いて、ブタナールに還元することができます.

置換: 酪酸ナトリウムは、イオン液体ベースのクロロイミニウム試薬を用いたミツノブ反応によってアルコールと反応してエステルを生成することができます.

一般的な試薬と条件:

主な生成物:

類似化合物との比較

酪酸ナトリウムは、酢酸やプロピオン酸などの他の短鎖脂肪酸(SCFA)と比較されることがよくあります。 すべてのSCFAは、腸の健康に有益な影響を与えますが、酪酸ナトリウムは、強力なHDAC阻害活性を持つ点が特徴です . 類似の化合物には、以下のようなものがあります。

酪酸: 酪酸ナトリウムの母体化合物で、腸の健康における役割でも知られています.

酪酸カルシウム: 酪酸の別の塩形態で、同様の生物学的効果を示します.

酪酸ナトリウムは、強力なHDAC阻害活性と、科学研究および医学における幅広い用途によって際立っています。

特性

CAS番号 |

156-54-7 |

|---|---|

分子式 |

C4H8NaO2 |

分子量 |

111.09 g/mol |

IUPAC名 |

sodium;butanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

InChIキー |

SWEYNHYBJHPVJL-UHFFFAOYSA-N |

SMILES |

CCCC(=O)[O-].[Na+] |

異性体SMILES |

CCCC(=O)[O-].[Na+] |

正規SMILES |

CCCC(=O)O.[Na] |

外観 |

Assay:≥95% (NMR)A crystalline solid |

melting_point |

251.0 °C |

Key on ui other cas no. |

156-54-7 |

物理的記述 |

White powder; [MSDSonline] |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

Acid, Butanoic Acid, Butyric Butanoic Acid Butyrate, Magnesium Butyrate, Sodium Butyric Acid Butyric Acid Magnesium Salt Butyric Acid, Sodium Salt Dibutyrate, Magnesium Magnesium Butyrate Magnesium Dibutyrate Sodium Butyrate |

蒸気圧 |

0.00000015 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。